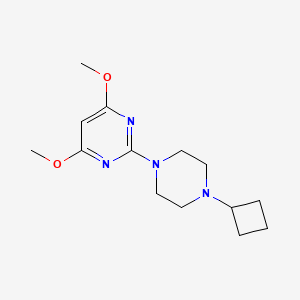![molecular formula C15H19N5O3 B15122028 2,4-Dimethoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3,5-triazine](/img/structure/B15122028.png)
2,4-Dimethoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3,5-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique structure, which includes methoxy groups, a pyrrolidine ring, and a pyridine moiety
Vorbereitungsmethoden
The synthesis of 2,4-Dimethoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3,5-triazine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazine core: This can be achieved by reacting cyanuric chloride with methanol under basic conditions to introduce the methoxy groups at the 2 and 4 positions.
Introduction of the pyrrolidine ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the triazine core.
Attachment of the pyridine moiety: The final step involves the coupling of the pyridine moiety to the pyrrolidine ring, which can be achieved through an etherification reaction using appropriate reagents and conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
2,4-Dimethoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxy groups and other substituents on the triazine ring can be replaced through nucleophilic or electrophilic substitution reactions, using reagents such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3,5-triazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials, particularly in the development of new organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 2,4-Dimethoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3,5-triazine can be compared with other similar compounds, such as:
2,4,6-Tris(pyridin-4-yl)-1,3,5-triazine: This compound also contains a triazine core but with three pyridine substituents, making it structurally similar yet distinct in its reactivity and applications.
2-Chloro-4,6-dimethoxy-1,3,5-triazine:
Eigenschaften
Molekularformel |
C15H19N5O3 |
|---|---|
Molekulargewicht |
317.34 g/mol |
IUPAC-Name |
2,4-dimethoxy-6-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]-1,3,5-triazine |
InChI |
InChI=1S/C15H19N5O3/c1-10-8-16-6-4-12(10)23-11-5-7-20(9-11)13-17-14(21-2)19-15(18-13)22-3/h4,6,8,11H,5,7,9H2,1-3H3 |
InChI-Schlüssel |
IKQSDJXUBORSEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1)OC2CCN(C2)C3=NC(=NC(=N3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B15121955.png)
![4-ethyl-5-fluoro-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B15121964.png)
![N-[1-(6-tert-butylpyridazin-3-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15121971.png)
![5-Methoxy-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B15121973.png)

![N,N-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B15121976.png)
![N-[1-(2-methoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B15121981.png)
![3-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B15121984.png)
![N-[1-(4-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15121995.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B15121999.png)
![N,5-dimethyl-N-[1-(quinoxalin-2-yl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B15122001.png)
![2-[4-(Pyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B15122005.png)
![3-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B15122022.png)
![2-[4-(2-methylpropyl)phenyl]-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B15122023.png)
